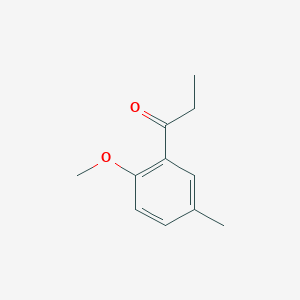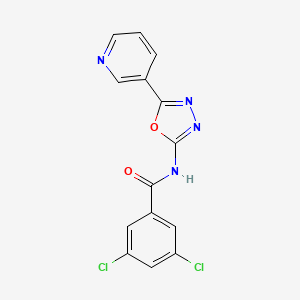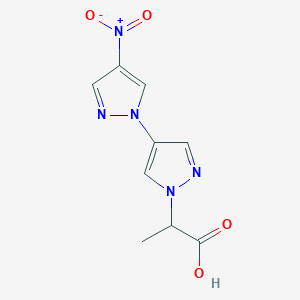![molecular formula C10H11Cl2N B2585102 6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197054-82-1](/img/structure/B2585102.png)
6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a synthetic compound . It has a molecular weight of 216.11 and a molecular formula of C10H11Cl2N .
Synthesis Analysis
The synthesis of spirocyclopropane compounds, which are similar to 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride, has been a subject of research for many years . Various methods have been reported, including the use of different synthetic methodologies . For instance, the synthesis of 6’-chlorospiro[cyclopropane-1,3’-indoline]-2’-one was achieved through a general procedure that involved purification by flash chromatography .Chemical Reactions Analysis
The chemical reactions involving spirocyclopropane compounds have been studied extensively . These reactions often involve the cleavage of the C spiro –O bond, especially when electron-withdrawing substituents are introduced into the 2H-chromene moiety of the molecule .Scientific Research Applications
Synthesis Strategies and Chemical Transformations
6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a compound that has garnered interest in synthetic chemistry, particularly in the context of constructing complex indoline alkaloid skeletons and other nitrogen-containing heterocycles. Research has focused on the development of synthesis strategies involving cyclopropanation reactions, which are critical for assembling various indoline alkaloid frameworks.
One approach to synthesizing indoline alkaloids involves the cyclopropanation of enamines and subsequent transformations of the cyclopropyl intermediates. This strategy, known as the CRI (cyclopropanation/ring-opening/iminium cyclization) reaction, has proven effective for constructing hexahydropyrrolo[2,3-b]indoline, tetrahydro-9a,4a-iminoethano-9H-carbazole, and tetrahydroquinolino[2,3-b]indoline skeletons. Such methodologies underscore the versatility of cyclopropanation reactions in accessing complex natural product structures and highlight the compound's role in synthesizing challenging molecular architectures (Zhang, Song, & Qin, 2011).
Chemoselective Reactions and Functionalization
The chemoselectivity of reactions involving this compound or its analogs has been explored to develop efficient synthetic routes to various functionalized molecules. For instance, chemoselective double Michael additions have facilitated the synthesis of diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones, showcasing the compound's utility in achieving high yields and atom economy under mild conditions (Li, Li, & Yang, 2017).
Structural and Biological Studies
The structural elucidation and biological evaluation of derivatives of this compound have been conducted to understand their potential as anticancer agents. Compounds synthesized from this framework exhibited promising activity against various human cancer cell lines, with certain derivatives showing significant effects in inducing apoptotic cell death. Such studies not only provide insights into the compound's potential therapeutic applications but also highlight the importance of structural modifications in enhancing biological activity (Reddy et al., 2015).
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIVINKXMQBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)
![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)
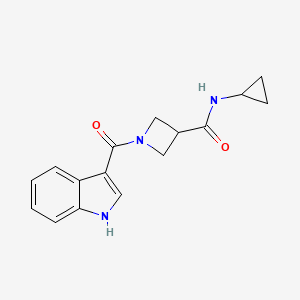

![4-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2585028.png)
![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)
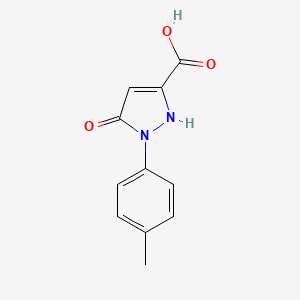
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2585034.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)
![2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2585038.png)
